molecular formula C25H21N3O2 B2996819 4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1209829-46-8

4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2996819
CAS RN: 1209829-46-8
M. Wt: 395.462
InChI Key: OEDDUZQJOCPEIY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of recent interest due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of various chemical techniques and new computational chemistry applications . For instance, the synthesis of a related compound, 4-苯氧基-2,6-二异丙基苯基硫脲, involves adding 4-苯氧基-2,6-二异丙基苯胺, 二甲苯, and 硫氰酸钾 in a reaction vessel, stirring and heating to 80°C, adding HCl, reacting for 4 hours, cooling, filtering, and evaporating 二甲苯 to obtain the product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, 4-苯氧基-2,6-二异丙基苯基硫脲 is a gray-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like 二甲苯 .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to "4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide" are synthesized to explore their chemical properties and potential applications. For example, the synthesis of various benzamides and pyrazole derivatives reveals insights into their structural and electronic characteristics, which are crucial for their biological activities. The process involves complex reactions, highlighting the importance of understanding the underlying chemistry for potential applications in medicinal chemistry and drug design (Saeed et al., 2015; Ahmad et al., 2018).

Biological Evaluation and Potential Therapeutic Applications

Various derivatives of "4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide" have been evaluated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Some compounds have shown promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer therapy. Others have demonstrated significant antimicrobial activity, indicating potential use in treating infections (Rani & Mohamad, 2014; Yan et al., 2015).

Mechanistic Studies and Molecular Docking

Mechanistic studies and molecular docking analyses provide insights into the mode of action of these compounds at the molecular level. Understanding how these compounds interact with biological targets is crucial for the rational design of new therapeutics with improved efficacy and reduced toxicity. Computational studies, including density functional theory (DFT) calculations, offer valuable information on the electronic structure, which can be correlated with biological activity (Viji et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds involves interactions with various biological targets. For instance, pyrazoline derivatives have been shown to affect acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins, which are associated with behavioral parameters and swimming potential .

Future Directions

The future directions for research on similar compounds involve the design and development of new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions . The goal is to develop novel and safe tailored drugs that can enhance life quality .

properties

IUPAC Name

4-phenoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(18-14-16-21(17-15-18)30-20-10-5-2-6-11-20)26-24-22-12-7-13-23(22)27-28(24)19-8-3-1-4-9-19/h1-6,8-11,14-17H,7,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDDUZQJOCPEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

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